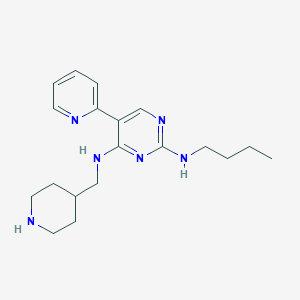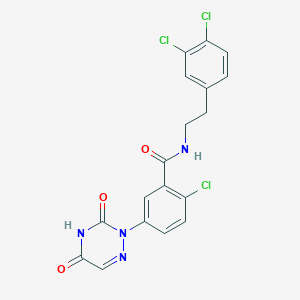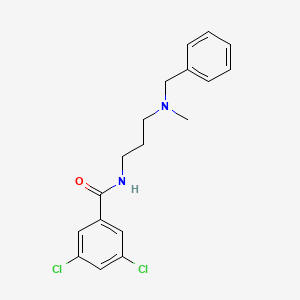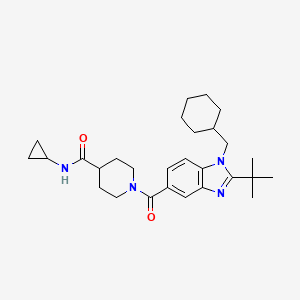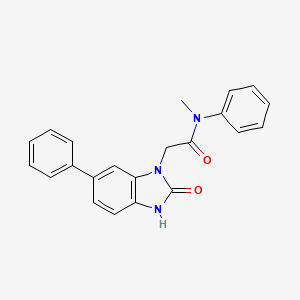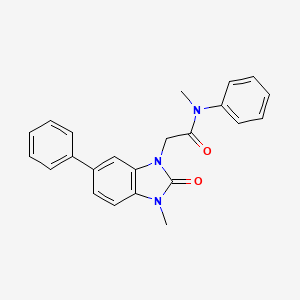
Benzothiazepine analog 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 11 is a member of the benzothiazepine family, which are heterocyclic compounds containing both nitrogen and sulfur atoms within a seven-membered ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various therapeutic applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 11 typically involves the cyclization of substituted chalcones with o-amino thiophenol. This reaction is often carried out under solvent-free conditions to achieve high yields. For instance, Farghaly et al. developed a method to synthesize 1,5-benzothiazepines using substituted chalcones and o-amino thiophenol in a high-yield, solvent-free reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the cyclization of appropriate precursors under controlled temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 11 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzothiazepine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazepines.
Substitution: Formation of halogenated benzothiazepines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibitory properties and potential as a neuroprotective agent.
Medicine: Explored for its cardiovascular, antidepressant, and antipsychotic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzothiazepine analog 11 involves its interaction with specific molecular targets. For instance, it acts as a calcium channel blocker by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This inhibition leads to vasodilation and reduced blood pressure . Additionally, this compound may interact with other molecular pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.
Clentiazem: A benzothiazepine with similar cardiovascular applications.
Siratiazem: Known for its antihypertensive properties.
Uniqueness: Benzothiazepine analog 11 stands out due to its unique substitution pattern, which enhances its bioactivity and drug-like properties. The introduction of specific substituents can significantly impact its pharmacokinetic characteristics and therapeutic potential .
Properties
Molecular Formula |
C24H30N4O5S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
cyclobutyl (3S)-4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O5S/c1-16-14-26(24(30)33-21-4-3-5-21)23-12-18(6-7-22(23)28(16)17(2)29)19-13-25-27(15-19)20-8-10-34(31,32)11-9-20/h6-7,12-13,15-16,20-21H,3-5,8-11,14H2,1-2H3/t16-/m0/s1 |
InChI Key |
OCRGMHCAJOHZLW-INIZCTEOSA-N |
Isomeric SMILES |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCS(=O)(=O)CC4)C(=O)OC5CCC5 |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCS(=O)(=O)CC4)C(=O)OC5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


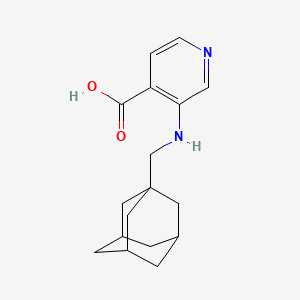
![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)

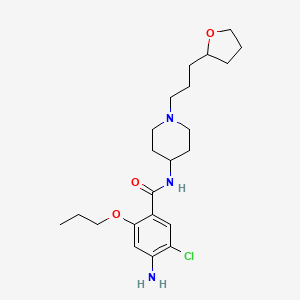
![N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide](/img/structure/B10833071.png)
